molecular formula C7H8F2O3 B2550179 Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate CAS No. 2411297-63-5

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate

Cat. No.: B2550179
CAS No.: 2411297-63-5
M. Wt: 178.135
InChI Key: ZSYNYSGTZSDRHU-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclobutane ring with a difluoromethyl group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the difluoromethylation of a cyclobutane precursor. One common method is the reaction of a cyclobutane-1,3-dione with a difluoromethylating agent under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets through its difluoromethyl group and ester functionality. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)-3-oxocyclobutane-1-carboxylate
  • Methyl 1-(chloromethyl)-3-oxocyclobutane-1-carboxylate
  • Methyl 1-(bromomethyl)-3-oxocyclobutane-1-carboxylate

Uniqueness

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different halogen substituents .

Properties

IUPAC Name

methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c1-12-6(11)7(5(8)9)2-4(10)3-7/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYNYSGTZSDRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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